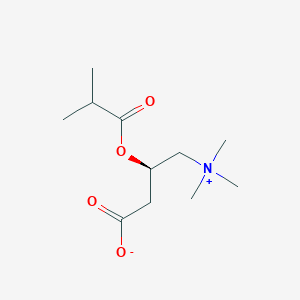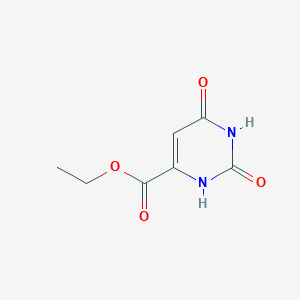
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the quinoxaline family, known for their diverse biological activities and applications in medicinal chemistry. The presence of the furo ring fused to the quinoxaline core imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the furo ring. Key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Furo Ring Formation: The furo ring is introduced via cyclization reactions, often involving the use of dihydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, each with distinct functional groups introduced through the reactions mentioned above.
Scientific Research Applications
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at different positions.
Furoquinoxaline: Compounds with different substitutions on the furo ring.
Uniqueness
2,9-Dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
136471-32-4 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,9-dimethyl-4,9a-dihydro-3aH-furo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H30N2O3/c1-13-18(19-20(27-13)25(5)16-9-7-6-8-15(16)24-19)21(26)28-17-12-14-10-11-23(17,4)22(14,2)3/h6-9,14,17,19-20,24H,10-12H2,1-5H3 |
InChI Key |
DZCIUYJBFWBQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C |
Canonical SMILES |
CC1=C(C2C(O1)N(C3=CC=CC=C3N2)C)C(=O)OC4CC5CCC4(C5(C)C)C |
Key on ui other cas no. |
136471-32-4 |
Synonyms |
2,9-dimethyl-3a,4,9,9a-tetrahydrofuro(2,3-b)-quinoxaline-3-carboxylic acid encyclan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)




![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)
